molecular formula C17H18N2O B6080632 2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole

2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole

Cat. No.: B6080632
M. Wt: 266.34 g/mol
InChI Key: SQXKVGYHFZYAGE-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a benzodiazole core with a 3,5-dimethylphenoxy methyl group and a methyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 3,5-dimethylphenol with appropriate benzodiazole precursors. One common method includes the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxy methanol, which is then reacted with 5-methyl-1H-1,3-benzodiazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the benzodiazole ring.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive benzodiazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In medicinal chemistry, benzodiazoles often act on central nervous system receptors or enzymes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is unique due to its specific combination of the benzodiazole core and the 3,5-dimethylphenoxy methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-11-4-5-15-16(9-11)19-17(18-15)10-20-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKVGYHFZYAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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